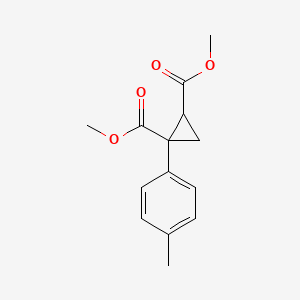

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

概要

説明

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. It is characterized by the presence of a cyclopropane ring substituted with a p-tolyl group and two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate with acetonitrile in the presence of a Lewis acid such as tin(IV) chloride (SnCl4). The reaction is carried out under an argon atmosphere at elevated temperatures (around 55°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

化学反応の分析

Types of Reactions

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with nitriles to form pyrrolines and pyrroles.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Lewis Acids: Tin(IV) chloride (SnCl4) is commonly used to activate the cyclopropane ring for cycloaddition reactions.

Hydrolysis Agents: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.

Major Products Formed

Pyrrolines and Pyrroles: Formed through cycloaddition reactions with nitriles.

Carboxylic Acids: Formed through hydrolysis of the ester groups.

科学的研究の応用

Synthesis and Reactivity

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate can be synthesized through various methods, often involving cycloaddition reactions or nucleophilic ring-opening processes. Recent studies have demonstrated that it can be effectively used as a precursor for synthesizing biologically active compounds such as pyrrolidin-2-ones.

Synthetic Pathways

- Cycloaddition Reactions : The compound can undergo cycloaddition with various nucleophiles, leading to the formation of complex structures with potential biological activity .

- Nucleophilic Ring Opening : Under Lewis acid catalysis, this compound can be subjected to nucleophilic attack, resulting in the formation of γ-lactams and other derivatives. This reaction typically proceeds through an S_N2-like mechanism, preserving the stereochemistry of the chiral center .

Pharmaceutical Applications

The utility of this compound extends into medicinal chemistry. It serves as a building block for synthesizing various pharmacologically relevant compounds.

Case Study: Synthesis of Pyrrolidin-2-ones

One notable application is its transformation into 1,5-substituted pyrrolidin-2-ones. This class of compounds has shown promise in treating neurological disorders due to their structural similarity to GABA (gamma-aminobutyric acid) analogs. The synthesis involves a straightforward one-pot reaction that yields high overall yields with minimal purification steps required .

Material Science Applications

In addition to its pharmaceutical relevance, this compound has potential applications in materials science. Its ability to form stable polymers and copolymers makes it a candidate for developing advanced materials with specific mechanical and thermal properties.

Polymerization Studies

Research indicates that derivatives of this compound can participate in polymerization reactions, leading to materials with enhanced properties suitable for various industrial applications .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用機序

The mechanism of action of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate in chemical reactions involves the activation of the cyclopropane ring by Lewis acids, leading to the formation of reactive intermediates. These intermediates can then undergo various transformations, such as cycloaddition or hydrolysis, depending on the reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

- Dimethyl 1-(phenyl)cyclopropane-1,2-dicarboxylate

- Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate

- Dimethyl 1-(2-tolyl)cyclopropane-1,2-dicarboxylate

Uniqueness

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is unique due to the presence of the p-tolyl group, which can influence the compound’s reactivity and the types of products formed in chemical reactions. The position of the methyl group on the aromatic ring can also affect the compound’s physical and chemical properties .

生物活性

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate (CAS No. 345618-40-8) is a cyclopropane derivative that has gained attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure substituted with a p-tolyl group and two ester functionalities. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of p-tolyl derivatives with dicarboxylic acid precursors. Various synthetic routes have been explored, including:

- Donor-Acceptor Cyclopropanation : This method utilizes donor-acceptor cyclopropanes to form the desired compound in moderate yields. Specific conditions include the use of catalysts like Rhodium(II) acetate and appropriate reaction conditions to optimize yield and selectivity .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown micromolar activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | ~10 |

| This compound | HeLa | ~12 |

| This compound | B16F10 | ~15 |

Antimicrobial Activity

In addition to anticancer effects, this compound has been studied for its antimicrobial properties. Compounds in this class have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Further studies are required to clarify these interactions and their implications for therapeutic applications.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Anticancer Efficacy : In a study involving mouse models of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria indicated that derivatives of this compound inhibited bacterial growth effectively at low concentrations .

特性

IUPAC Name |

dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-9-4-6-10(7-5-9)14(13(16)18-3)8-11(14)12(15)17-2/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDELUPEGODJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507956 | |

| Record name | Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345618-40-8 | |

| Record name | Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。